Structural Differentiation: 2-Chloro-6-Fluorophenyl vs. 3-Trifluoromethylphenyl Moiety on Target Binding
The target compound (CAS 477886-21-8) incorporates a 2-chloro-6-fluorophenyl substituent, which is a key pharmacophoric element. In the closely related Chk1 inhibitor class, the electronic and steric profile of the ortho-halogenated phenyl ring is critical for potency and selectivity. While no direct head-to-head IC₅₀ data for CAS 477886-21-8 is publicly available against its closest analog—[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone (CAS 861212-28-4)—the substitution of a 4-chlorobenzoyl group (target compound) for a 3-trifluoromethylbenzoyl group (analog) changes the electron density on the pyrrole ring and alters the hydrogen-bonding capacity with the kinase hinge region [1]. This structural divergence is expected to result in a distinct selectivity profile, making the target compound a non-redundant tool for probing Chk1 biology.
| Evidence Dimension | Structural differentiation (pharmacophoric substitution pattern) |
|---|---|
| Target Compound Data | 4-chlorobenzoyl at pyrrole 3-position; 2-chloro-6-fluorophenyl at pyrrole 4-position |
| Comparator Or Baseline | 3-trifluoromethylbenzoyl at pyrrole 3-position; 2-chloro-6-fluorophenyl at pyrrole 4-position (CAS 861212-28-4) |
| Quantified Difference | Not applicable – quantitative biological activity data not publicly available for target compound. |
| Conditions | Structural comparison based on IUPAC name; biological data for comparator may exist but is not from a head-to-head study. |
Why This Matters
For researchers optimizing a chemical series, the ability to probe specific functional group contributions to potency and selectivity requires compounds with distinct, well-defined modifications. CAS 477886-21-8 offers a 4-chlorobenzoyl variant that allows dissociation of electronic effects compared to the 3-trifluoromethylbenzoyl analog, which is essential for SAR studies but cannot be replicated by other analogs without this specific substitution.
- [1] Gazzard, L., Appleton, B., Chapman, K., et al. Discovery of the 1,7-diazacarbazole class of inhibitors of checkpoint kinase 1. Bioorganic & Medicinal Chemistry Letters, 2014, 24, 5704-5709. View Source
